molecular formula C10H20O3S B12591333 Butanoic acid, 2-hydroxy-4-(methylthio)-, pentyl ester CAS No. 617673-80-0

Butanoic acid, 2-hydroxy-4-(methylthio)-, pentyl ester

Cat. No.: B12591333
CAS No.: 617673-80-0
M. Wt: 220.33 g/mol
InChI Key: JFANVEYKDLUTDQ-UHFFFAOYSA-N
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Description

Butanoic acid, 2-hydroxy-4-(methylthio)-, pentyl ester is an organic compound with a complex structure that includes a butanoic acid backbone, a hydroxy group, a methylthio group, and a pentyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butanoic acid, 2-hydroxy-4-(methylthio)-, pentyl ester typically involves esterification reactions. One common method is the reaction of 2-hydroxy-4-(methylthio)butanoic acid with pentanol in the presence of an acid catalyst. The reaction conditions often include heating the mixture under reflux to facilitate the esterification process.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors and optimized catalysts to increase yield and reduce reaction time. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

Butanoic acid, 2-hydroxy-4-(methylthio)-, pentyl ester can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The ester group can be reduced to form an alcohol.

    Substitution: The methylthio group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Butanoic acid, 2-hydroxy-4-(methylthio)-, pentyl ester has several applications in scientific research:

Mechanism of Action

The mechanism of action of butanoic acid, 2-hydroxy-4-(methylthio)-, pentyl ester involves its interaction with various molecular targets and pathways. The hydroxy and ester groups can participate in hydrogen bonding and other interactions with biological molecules. The methylthio group may also play a role in modulating the compound’s reactivity and interactions with enzymes and receptors.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Butanoic acid, 2-hydroxy-4-(methylthio)-, pentyl ester is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential applications. The presence of the pentyl ester group differentiates it from other similar compounds and may influence its solubility, reactivity, and biological activity.

Properties

CAS No.

617673-80-0

Molecular Formula

C10H20O3S

Molecular Weight

220.33 g/mol

IUPAC Name

pentyl 2-hydroxy-4-methylsulfanylbutanoate

InChI

InChI=1S/C10H20O3S/c1-3-4-5-7-13-10(12)9(11)6-8-14-2/h9,11H,3-8H2,1-2H3

InChI Key

JFANVEYKDLUTDQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCOC(=O)C(CCSC)O

Origin of Product

United States

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